molecular formula C9H14N4O B1374451 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one CAS No. 1354949-34-0

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

Cat. No.: B1374451
CAS No.: 1354949-34-0
M. Wt: 194.23 g/mol
InChI Key: LPSKUALHJMUVSH-UHFFFAOYSA-N
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Description

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring fused with a pyrazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The pyrazole ring can interact with various biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is unique due to the presence of both the pyrazole and pyrrolidinone rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design .

Biological Activity

3-Amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its activity in various biological contexts.

The molecular formula of this compound is C10H14N4OC_{10}H_{14}N_4O with a molecular weight of approximately 206.25 g/mol. It features a pyrrolidine ring substituted with both a pyrazole moiety and an amino group, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10H14N4OC_{10}H_{14}N_4O
Molecular Weight206.25 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The final product can be obtained through cyclization reactions, where the pyrazole ring is formed concurrently with the introduction of the amino group.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds related to this compound. For instance, derivatives with similar structures have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).

In vitro assays demonstrated that certain derivatives exhibited significant cytotoxicity, reducing cell viability by up to 66% compared to untreated controls. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, suggesting that these compounds may disrupt normal cell division processes.

Antimicrobial Activity

Additionally, compounds within this chemical class have shown promising antimicrobial activity against multidrug-resistant strains of bacteria. Studies indicate that some derivatives effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.

The presence of the pyrazole moiety is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

Enzyme Inhibition

Research has also focused on the enzyme inhibitory potential of this compound. For example, it has been evaluated as an inhibitor of specific kinases involved in inflammatory pathways. The IC50 values for these interactions ranged from 50 nM to several micromolar concentrations, indicating moderate potency.

Case Studies

Case Study 1: Anticancer Efficacy
A study published in MDPI examined a series of pyrazole derivatives similar to this compound for their anticancer activity. The results showed that compounds with a free amino group demonstrated significantly enhanced activity against A549 cells compared to those lacking this feature .

Case Study 2: Antimicrobial Resistance
Another investigation assessed the antimicrobial efficacy of pyrazole-based compounds against resistant strains of Staphylococcus aureus. The study found that certain derivatives not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, suggesting potential applications in overcoming antibiotic resistance .

Q & A

Q. Basic: How can researchers optimize the synthesis of 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one to achieve high yields and purity?

Methodological Answer:
Synthetic optimization involves stepwise ring formation and coupling reactions. For example, pyrazole rings can be synthesized via cyclocondensation of hydrazines with diketones, followed by attachment to the pyrrolidinone core under basic or catalytic conditions. Temperature control (e.g., reflux in ethanol or toluene) and solvent selection (polar aprotic solvents for nucleophilic substitution) are critical. Reaction progress should be monitored using thin-layer chromatography (TLC), and intermediates purified via recrystallization (e.g., DMF-EtOH mixtures). Yield improvements may require catalyst screening (e.g., trifluoroacetic acid for cyclization) .

Q. Basic: What analytical techniques are recommended for characterizing this compound and confirming its structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify regiochemistry and substitution patterns, particularly for distinguishing pyrazole and pyrrolidinone protons .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) to assess purity (>95%) and detect byproducts .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or ESI-MS confirms molecular weight and fragmentation patterns .

Q. Advanced: How can researchers evaluate the biological activity of this compound in enzyme inhibition assays?

Methodological Answer:

  • Kinetic Assays: Use fluorogenic or chromogenic substrates in dose-response experiments (e.g., 0.1–100 µM compound concentration) to determine IC50_{50} values for target enzymes (e.g., kinases, proteases). Include positive controls (e.g., staurosporine for kinases) .
  • Cellular Assays: Test cytotoxicity in HEK293 or HeLa cells via MTT assays. Pair with Western blotting to assess downstream signaling modulation .

Q. Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Methodological Answer:

  • Analog Synthesis: Systematically modify substituents (e.g., methyl groups on pyrazole, amino groups on pyrrolidinone) using parallel synthesis or combinatorial chemistry .
  • Molecular Docking: Perform in silico docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities to target proteins (e.g., kinase ATP-binding pockets). Validate with mutagenesis studies .

Q. Advanced: How can computational modeling aid in understanding the compound’s reactivity and stability?

Methodological Answer:

  • Density Functional Theory (DFT): Calculate thermodynamic stability of tautomers or conformers using Gaussian09 at the B3LYP/6-31G* level. Predict reactive sites (e.g., nucleophilic amino groups) .
  • Molecular Dynamics (MD): Simulate solvation effects (water, DMSO) to assess aggregation propensity or membrane permeability .

Q. Data Contradiction: How should researchers resolve discrepancies in reported synthetic yields or purity metrics?

Methodological Answer:

  • Reproducibility Checks: Standardize reaction conditions (solvent volume, inert atmosphere) and validate analytical methods (e.g., inter-laboratory HPLC calibration) .
  • Byproduct Analysis: Use LC-MS to identify impurities (e.g., unreacted intermediates) and optimize purification steps (e.g., column chromatography vs. recrystallization) .

Q. Advanced: What methodologies are suitable for separating enantiomers or diastereomers of this compound?

Methodological Answer:

  • Chiral HPLC: Use Chiracel OD-H columns with hexane/isopropanol mobile phases. Optimize flow rate and temperature for baseline separation .
  • Crystallization: Employ chiral resolving agents (e.g., tartaric acid derivatives) for diastereomeric salt formation .

Q. Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies: Incubate the compound in buffers (pH 1–12) at 40–80°C for 24–72 hours. Monitor degradation via HPLC and identify products using MS .
  • Long-Term Stability: Store samples at -20°C, 4°C, and 25°C with desiccants. Perform periodic assays (NMR, HPLC) over 6–12 months .

Properties

IUPAC Name

3-amino-5-methyl-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-6-3-8(10)9(14)13(6)7-4-11-12(2)5-7/h4-6,8H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSKUALHJMUVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1C2=CN(N=C2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354949-34-0
Record name 3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 2
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 3
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 4
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 5
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one
Reactant of Route 6
3-amino-5-methyl-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one

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